REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[O:12][CH3:13]>C(O)C.C(N(CC)CC)C.[Pd]>[F:8][C:6]1[CH:7]=[CH:2][C:3]([O:12][CH3:13])=[CH:4][C:5]=1[NH2:9]
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Name
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|
Quantity
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5.63 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])OC
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Name
|
|
Quantity
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90 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
|
FILTRATION
|
Details
|
filtered thourough a plug of silica gel
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Type
|
CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(N)C=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |